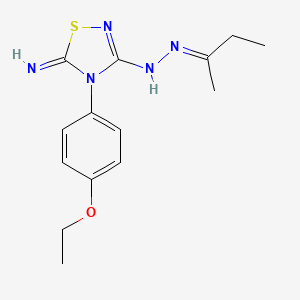

4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone

説明

4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone (CAS: 115370-81-5) is a heterocyclic compound featuring a 1,2,4-thiadiazolidinone core substituted with a 4-ethoxyphenyl group at position 4 and a 1-methylpropylidene hydrazone moiety at position 4. Key identifiers include the SMILES notation CCOC1=CC=C(C=C1)C2=NNC(=S)N2C(=N)NN=C(C(C)C) and the alternative name 5-imino-4-phenyl-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone .

特性

CAS番号 |

115370-84-8 |

|---|---|

分子式 |

C14H19N5OS |

分子量 |

305.40 g/mol |

IUPAC名 |

N-[(E)-butan-2-ylideneamino]-4-(4-ethoxyphenyl)-5-imino-1,2,4-thiadiazol-3-amine |

InChI |

InChI=1S/C14H19N5OS/c1-4-10(3)16-17-14-18-21-13(15)19(14)11-6-8-12(9-7-11)20-5-2/h6-9,15H,4-5H2,1-3H3,(H,17,18)/b15-13?,16-10+ |

InChIキー |

ZTZRUHLANMJQBC-PXLGEXPXSA-N |

異性体SMILES |

CC/C(=N/NC1=NSC(=N)N1C2=CC=C(C=C2)OCC)/C |

正規SMILES |

CCC(=NNC1=NSC(=N)N1C2=CC=C(C=C2)OCC)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiadiazolidinone derivative. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity .

化学反応の分析

Types of Reactions

4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions typically require specific solvents, temperatures, and catalysts to proceed efficiently and selectively .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

科学的研究の応用

Molecular Formula and Weight

- Molecular Formula : C12H16N4OS

- Molecular Weight : 268.35 g/mol

Structural Features

The compound features a thiadiazolidinone core structure with an ethoxyphenyl substituent and a hydrazone linkage, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has indicated that thiadiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the thiadiazolidinone structure enhances the efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazolidinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 12 µg/mL |

Anticancer Properties

Thiadiazolidinones have shown promising anticancer activity in various studies. For instance, derivatives similar to 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone have been tested against different cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of thiadiazolidinone derivatives on human breast cancer cells (MCF-7), certain compounds exhibited IC50 values as low as 5 µg/mL, indicating potent activity against tumor cells .

Anti-inflammatory Effects

Thiadiazolidinones have also been investigated for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory cytokines and reduce edema in animal models.

Mechanism of Action

The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory pathways, including NF-kB signaling and COX enzymes .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of thiadiazolidinones. Preliminary studies suggest that these compounds may exhibit favorable pharmacokinetic profiles with moderate bioavailability.

Toxicological Studies

Toxicity assessments have indicated that while some derivatives show low toxicity in vitro, further in vivo studies are necessary to establish safety profiles before clinical applications can be considered.

作用機序

The mechanism of action of 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: 1,3,4-thiadiazoles, oxazolidinones, and aryl-substituted heterocycles. Below is a detailed comparison:

1,3,4-Thiadiazole Derivatives

Compounds such as 2-[[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazoles (e.g., 13a–13d) share the thiadiazole backbone but differ in substituents. Key distinctions include:

- Substituents: The target compound’s 4-ethoxyphenyl group contrasts with the nitro and pyrazole groups in analogs like 13a–13d. The ethoxy group enhances lipophilicity (LogP: ~3.2 for the target vs.

- Synthesis : Both classes are synthesized via hydrazone formation, but the target compound lacks the pyrazole ring fusion seen in 13a–13d, simplifying its synthesis .

- Bioactivity: 1,3,4-thiadiazole derivatives exhibit antimicrobial activity against E. coli and C. albicans, with MIC values of 8–32 µg/mL . No direct bioactivity data exists for the target compound, but its imino group may confer similar antimicrobial properties.

Oxazolidinone and Isoxazolidinone Analogs

Compounds like 4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one () share a five-membered heterocycle but replace sulfur with oxygen. Differences include:

- Stability: The thiadiazolidinone core in the target compound may exhibit higher metabolic stability due to sulfur’s resistance to oxidation compared to oxygen in oxazolidinones .

- Applications: Oxazolidinones are established in tuberculosis treatment (e.g., terizidone), while the target compound’s applications remain unexplored .

Aryl-Substituted Heterocycles

- Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide): Shares the 4-ethoxyphenyl group but incorporates a pyrrole-sulfonamide scaffold. Apricoxib’s anti-inflammatory activity (COX-2 inhibition) suggests the ethoxyphenyl group may enhance target binding in related pathways .

- Etofenprox : A pesticide with a 4-ethoxyphenyl group, highlighting the moiety’s versatility in agrochemical and pharmaceutical design .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Structural Insights : The 4-ethoxyphenyl group is a recurring motif in bioactive compounds, suggesting its role in enhancing lipophilicity and target binding .

- Synthetic Challenges: Thiadiazolidinones require precise control of imino and hydrazone group reactivity to avoid side products, as seen in analogous syntheses .

生物活性

4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-(4-ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one with an appropriate hydrazone precursor. The structure contains a thiadiazolidine ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activities of thiadiazolidin derivatives are well-documented. The following sections summarize key findings related to the compound's activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazolidin derivatives. For instance:

- In vitro Studies : Compounds similar to 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one exhibited significant antiproliferative effects against various cancer cell lines, including human renal adenocarcinoma (769-P) and hepatocellular carcinoma (HepG2) .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of key signaling pathways such as AKT and mTOR, which are crucial for cell survival and proliferation .

Antimicrobial Activity

Thiadiazolidin derivatives have also demonstrated antimicrobial properties:

- Antibacterial Effects : Studies indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MIC) comparable to standard antibiotics were observed .

- Antitubercular Activity : Compounds in this class have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating MIC values significantly lower than those of established drugs like isoniazid .

Analgesic and Anti-inflammatory Properties

The analgesic potential of thiadiazolidin compounds has been explored:

- Pain Relief Efficacy : In vivo studies have reported that certain derivatives exhibit notable analgesic effects without significant toxicity to the central nervous system . These findings suggest potential applications in pain management therapies.

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Study on Hydrazide-Hydrazones :

- Thiazolidin Derivatives :

Data Tables

The following table summarizes key biological activities associated with 4-(4-Ethoxyphenyl)-5-imino-1,2,4-thiadiazolidin-3-one (1-methylpropylidene)hydrazone and related compounds:

Q & A

Q. Optimal conditions for scaling up synthesis?

- Recommendations :

- Use flow chemistry for exothermic steps (e.g., alkylation) to improve heat dissipation .

- Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) for greener synthesis .

Q. Strategies for functionalizing the thiadiazolidinone core?

- Approach :

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the 5-imino position using NCS/NBS .

- Cross-Coupling : Apply Suzuki-Miyaura reactions with arylboronic acids to modify the ethoxyphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。